molecular formula C7H5BrClNO2 B1444722 1-Bromo-3-(chloromethyl)-5-nitrobenzene CAS No. 318261-49-3

1-Bromo-3-(chloromethyl)-5-nitrobenzene

Cat. No.: B1444722
CAS No.: 318261-49-3
M. Wt: 250.48 g/mol
InChI Key: SGYFIWQEWNTISS-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group

Scientific Research Applications

1-Bromo-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic reagents.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-nitrobenzene in chemical reactions would depend on the specific reaction conditions and reactants involved. For instance, in a nucleophilic substitution reaction, it could act as an electrophile, reacting with a nucleophile . In an elimination reaction, it could undergo an E2 mechanism .

Safety and Hazards

According to a safety data sheet, 1-Bromo-3-chloropropane, a related compound, is considered hazardous. It is combustible, harmful if swallowed, and toxic if inhaled. It may cause respiratory irritation and is suspected of causing genetic defects .

Future Directions

The future directions for research on 1-Bromo-3-(chloromethyl)-5-nitrobenzene could involve exploring its potential applications in organic synthesis, given the utility of halogenated benzene derivatives in this field . Further studies could also investigate its reactivity and mechanism of action in various types of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(chloromethyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-3-(chloromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.

Another method involves the bromination of 3-(chloromethyl)-5-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction also requires careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions may use aqueous or alcoholic solutions of tin(II) chloride.

    Oxidation: Potassium permanganate is used in aqueous or alkaline solutions, often at elevated temperatures to ensure complete oxidation.

Major Products

    Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Reduction: The primary product is 1-bromo-3-(aminomethyl)-5-nitrobenzene.

    Oxidation: The major product is 1-bromo-3-(carboxymethyl)-5-nitrobenzene.

Comparison with Similar Compounds

1-Bromo-3-(chloromethyl)-5-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-3-(chloromethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    1-Bromo-2-(chloromethyl)-5-nitrobenzene: Another positional isomer with distinct chemical properties.

    1-Chloro-3-(bromomethyl)-5-nitrobenzene: Similar compound with the positions of bromine and chlorine swapped, affecting its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.

Properties

IUPAC Name

1-bromo-3-(chloromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYFIWQEWNTISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (3-bromo-5-nitrophenyl)methanol (5.00 g; 21.5 mmol; Biogene Organics Inc) in DCM (65 mL) and NMP (9 mL) at RT was added dropwise thionylchloride (3.9 mL; 53.9 mmol). The mixture was allowed to react at RT overnight. Then, the mixture was poured into aqueous sodium bicarbonate solution/saturated aqueous sodium chloride solution/ice. The batch was stirred for one hour before it was extracted with ethyl acetate (2×). The combined organic phases were filtered using a Whatman filter and concentrated to give crude 1-bromo-3-(chloromethyl)-5-nitrobenzene, that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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